molecular formula C22H17N3O3S B11020349 N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide

N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide

Cat. No.: B11020349
M. Wt: 403.5 g/mol
InChI Key: BWJRKWONTNQMPK-UHFFFAOYSA-N
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Description

N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide: is a synthetic organic compound characterized by the presence of a benzothiazole ring substituted with a nitro group at the 6-position and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of N-(6-amino-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide.

    Substitution: Formation of various substituted benzothiazole derivatives.

    Oxidation: Formation of oxidized benzothiazole derivatives.

Scientific Research Applications

N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylpropanamide moiety enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H17N3O3S

Molecular Weight

403.5 g/mol

IUPAC Name

N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide

InChI

InChI=1S/C22H17N3O3S/c26-21(24-22-23-19-12-11-17(25(27)28)13-20(19)29-22)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H,23,24,26)

InChI Key

BWJRKWONTNQMPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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